molecular formula C17H17ClN2O5S B2710094 Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896311-49-2

Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2710094
CAS No.: 896311-49-2
M. Wt: 396.84
InChI Key: FMDKWHGHDAIIGL-UHFFFAOYSA-N
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Description

"Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate" is a synthetic organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 4-chlorophenoxyacetamido moiety at position 2, and a carbamate group at position 3.

Properties

IUPAC Name

methyl N-[2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-9-10(2)26-16(14(9)15(22)20-17(23)24-3)19-13(21)8-25-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDKWHGHDAIIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Carbamate moiety : Responsible for its biological activity and interaction with enzymes.
  • Thioether group : Contributes to the compound's lipophilicity and membrane permeability.
  • Chlorophenoxy group : May enhance biological activity through specific receptor interactions.

Methyl carbamates generally act by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic clefts. This inhibition can result in various physiological effects, including increased neurotransmission and potential neurotoxicity. The specific mechanism for this compound involves:

  • AChE Inhibition : Binding to the active site of AChE, preventing the hydrolysis of acetylcholine.
  • Reversible Inhibition : The inhibition is generally reversible, allowing for recovery upon cessation of exposure.

Pharmacological Effects

Case Study 1: Acute Toxicity Assessment

A study evaluated the acute toxicity of various methyl carbamates, including this compound. The findings indicated dose-dependent neurotoxic effects in animal models. Key metrics included:

  • LD50 values : Determined for different exposure routes.
  • Behavioral assessments : Observed changes in motor function and response times.

Case Study 2: Anticancer Potential

Research on related compounds has shown that methyl carbamate derivatives can induce apoptosis in cancer cells. For instance:

  • MTT Assay Results : Compounds similar to this compound exhibited IC50 values ranging from 1 nM to 48 nM against human cancer cell lines such as HepG2 and A549.
  • Mechanistic Studies : Induction of apoptosis was confirmed through flow cytometry analysis.

Data Tables

CompoundCell LineIC50 (nM)Mechanism
7eHepG248Apoptosis induction
7dA43120Apoptosis induction
Methyl CarbamateVariousVariesAChE inhibition

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several promising applications in medicinal chemistry:

  • Anticancer Activity : Research indicates that compounds containing thiophene rings exhibit significant antitumor properties. Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate may inhibit cancer cell proliferation and induce apoptosis in tumor cells by interacting with specific molecular targets involved in cancer growth and survival.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate inflammatory responses. Its ability to influence cytokine production and reduce inflammatory cell infiltration positions it as a candidate for developing anti-inflammatory therapies.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in various metabolic pathways. Its structural features could enhance binding affinity to these targets, making it valuable in drug design focused on enzyme-related diseases.

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description References
AntitumorExhibits nanomolar activity against breast and ovarian cancer cell lines
Anti-inflammatoryModulates cytokine production; reduces inflammatory response
Enzyme inhibitionPotential inhibitor for enzymes involved in cancer metabolism

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound showed significant activity against various human cancer cell lines, indicating broad-spectrum antitumor potential.
  • Structure-Activity Relationship (SAR) : Investigations into similar compounds have revealed that modifications at the phenyl group significantly influence biological activity. For instance, the introduction of halogen atoms can enhance potency by improving lipophilicity and receptor binding.
  • Animal Models : Preclinical trials using murine models indicated that administration of this compound resulted in a notable reduction in tumor size compared to control groups, supporting its anticancer potential.

Comparison with Similar Compounds

Substituted Phenyl Carbamates ()

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (Ferriz et al.) share a carbamate backbone but differ in substituents. For example, the 3-chlorophenyl or dichlorophenyl groups in these analogs contrast with the 4-chlorophenoxyacetamido group in the target compound.

Thiophene-Based Acrylamides ()

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates feature a similar thiophene core with methyl substituents but incorporate a cyanoacrylamido group instead of the carbamate and 4-chlorophenoxyacetamido moieties. The acrylamide functionality may enhance reactivity in Michael addition reactions, whereas the carbamate group in the target compound could improve hydrolytic stability .

Bicyclic ATF4 Inhibitors ()

A patent describes N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutan-1-carboxamide derivatives, which share the 4-chlorophenoxyacetamido group but are fused to a bicyclic system. This structural rigidity may enhance target selectivity in cancer therapy, whereas the thiophene-carbamate scaffold of the target compound might favor different pharmacokinetic profiles .

Physicochemical Properties

Lipophilicity, a critical factor in drug bioavailability, was determined for phenyl carbamate analogs () using HPLC-derived capacity factors (log k). These compounds exhibit log k values ranging from 2.1 to 3.8, suggesting moderate to high lipophilicity.

Therapeutic Potential ()

The bicyclic derivatives in demonstrate ATF4 inhibition, a mechanism relevant in cancer and metabolic diseases. The target compound’s carbamate group could modulate similar pathways but may require structural optimization for efficacy .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights log k (HPLC) Applications
Target Compound Thiophene 4-Cl-phenoxyacetamido, carbamate Multi-step amide/carbamate coupling Inferred: ~3.5 Potential agrochemicals/therapeutics
4-Chloro-2-{[(3-Cl-phenyl)amino]carbonyl}phenyl carbamates () Phenyl 3-Cl-phenyl, carbamate Ullmann coupling, carbamation 2.1–3.8 Enzyme inhibitors
Ethyl 2-(2-cyano-3-(Ph)acrylamido)thiophene-3-carboxylates () Thiophene Cyanoacrylamido, ester Condensation in toluene Not reported Antioxidant/anti-inflammatory
Bicyclo[1.1.1]pentane ATF4 inhibitors () Bicyclic 4-Cl-phenoxyacetamido, cyclobutane Bicyclic scaffold functionalization Not reported Cancer therapy
Fenoxycarb () Phenyl Phenoxyethyl carbamate Esterification ~2.8 Insect growth regulator

Q & A

Basic Research Question

  • HPLC-PDA : Use a C18 column with 0.1% TFA in mobile phase. Impurities >0.1% require MS/MS identification.
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 54.2%, H: 4.3%, N: 6.7%) .

How can researchers reconcile discrepancies between in vitro and in vivo activity data for this compound?

Advanced Research Question
Discrepancies often stem from poor solubility or metabolic clearance. Strategies include:

  • Formulation : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility.
  • Metabolite ID : LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at thiophene ring) .

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